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Compound of Interest

Compound Name:

4-(trans-4-

Propylcyclohexyl)phenylboronic

acid

Cat. No.: B117973 Get Quote

An In-depth Technical Guide to [4-(4-
propylcyclohexyl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential biological relevance of [4-(4-propylcyclohexyl)phenyl]boronic acid. The

information is tailored for professionals in chemical research and drug development, with a

focus on quantitative data, detailed experimental methodologies, and visualization of key

processes.

Molecular Structure and Properties
[4-(4-propylcyclohexyl)phenyl]boronic acid is an aromatic boronic acid derivative. Its structure

features a boronic acid group (-B(OH)₂) attached to a phenyl ring, which is further substituted

at the para position with a trans-4-propylcyclohexyl group. This bulky, lipophilic substituent

significantly influences the molecule's physical and chemical properties, making it a valuable

building block in organic synthesis.
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The compound is most commonly identified by CAS Number 146862-02-4, which specifically

refers to the trans-isomer.[1][2][3][4] Another CAS number, 156837-90-0, is also associated

with this structure but may be used more generically.

Property Value Reference

Molecular Formula C₁₅H₂₃BO₂ [1]

Molecular Weight 246.16 g/mol [1]

Canonical SMILES
CCC1CCC(CC1)C2=CC=C(C=

C2)B(O)O

InChI Key
QTBUVZSHCNAPRT-

UHFFFAOYSA-N

CAS Number 146862-02-4 (trans-isomer) [1][2][3]

Physicochemical Properties
The compound is a white crystalline solid at room temperature.[5] While many of its properties

have been predicted computationally, experimental data is limited. Notably, a specific melting

point is not consistently reported across chemical suppliers.[5]
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Property Value Notes Reference

Physical State
Solid, white to off-

white powder/crystal
[5]

Melting Point Not available (n/a)
Consistently not

reported by suppliers.
[5]

Boiling Point 394.9 ± 35.0 °C Predicted

Density 1.03 ± 0.1 g/cm³ Predicted

pKa 8.70 ± 0.17 Predicted

Solubility
Slightly soluble in

methanol

General arylboronic

acids are soluble in

ethers and ketones,

poorly soluble in

hydrocarbons.

Synthesis and Reactions
The primary application of [4-(4-propylcyclohexyl)phenyl]boronic acid is as a key intermediate

in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[6]

Experimental Protocol: Synthesis via Grignard Reaction
The most common method for synthesizing arylboronic acids is through the reaction of an aryl

Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][8] The following is a

representative protocol for the synthesis of the title compound starting from 1-bromo-4-(trans-4-

propylcyclohexyl)benzene.

Materials:

1-bromo-4-(trans-4-propylcyclohexyl)benzene

Magnesium turnings

Anhydrous tetrahydrofuran (THF)
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Iodine (crystal, for initiation)

Trimethyl borate or Triisopropyl borate

2 M Hydrochloric acid (HCl)

Diethyl ether or Toluene

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Grignard Reagent Formation:

Under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.2 eq) to

a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

Add a small crystal of iodine to activate the magnesium.

Dissolve 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq) in anhydrous THF.

Add a small portion of the aryl bromide solution to the magnesium. Gentle heating may be

required to initiate the reaction, which is indicated by heat evolution and the

disappearance of the iodine color.

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature or with

gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Borylation:

In a separate flask under an inert atmosphere, dissolve triisopropyl borate (1.2 eq) in

anhydrous THF.
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Cool this solution to -78 °C using a dry ice/acetone bath.

Slowly add the prepared Grignard reagent to the cold borate solution via cannula, keeping

the temperature below -60 °C to prevent over-addition.

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it

to warm slowly to room temperature overnight.

Hydrolysis and Work-up:

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until

the solution is acidic (pH ~1-2).

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

Transfer the mixture to a separatory funnel and extract with diethyl ether or toluene (3x).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification:

The crude solid can be purified by recrystallization from a suitable solvent system (e.g.,

hexane/ethyl acetate) or by slurry in a non-polar solvent like hexane to yield the final

product.
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Step 1: Grignard Formation

Step 2: Borylation

Step 3: Hydrolysis & Purification

1-bromo-4-(trans-4-propylcyclohexyl)benzene

Mg(0) / Anhydrous THF

Initiate with I₂

Aryl-MgBr Reagent

B(OiPr)₃ in THF
@ -78°C

Cannula Transfer

Borate Ester Intermediate

Aqueous HCl

Quench & Hydrolyze

[4-(4-propylcyclohexyl)phenyl]boronic acid

Click to download full resolution via product page

Caption: Synthesis workflow for the target boronic acid.
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Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for synthesizing

biaryl compounds, which are common motifs in liquid crystals and pharmaceuticals.[9]

Materials:

[4-(4-propylcyclohexyl)phenyl]boronic acid (1.2 eq)

An aryl halide (e.g., 4-bromoanisole, 1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

Procedure:

Reaction Setup:

To a Schlenk flask, add the aryl halide (1.0 eq), [4-(4-propylcyclohexyl)phenyl]boronic acid

(1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Add the degassed solvent(s) via syringe.

Reaction:

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous

stirring.

Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed

(typically 4-24 hours).

Work-up and Purification:

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
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Wash the mixture with water and brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to isolate the

desired biaryl compound.

Biological Activity and Applications
While [4-(4-propylcyclohexyl)phenyl]boronic acid is primarily cited for its use in proteomics

research and as a pharmaceutical intermediate, specific studies detailing its biological activity

are not widely available.[1] However, the activity of the parent compound, phenylboronic acid

(PBA), provides a strong rationale for its investigation in biological contexts.

PBA has been shown to inhibit the migration of prostate cancer cells.[10] This effect is

attributed to the downregulation of the Rho family of small GTPases, including RhoA, Rac1,

and Cdc42.[10] These proteins are master regulators of the actin cytoskeleton and are crucial

for cell motility. Inhibition of this pathway leads to a decrease in actomyosin contractility, a key

driver of cell movement.

Given these findings, derivatives such as [4-(4-propylcyclohexyl)phenyl]boronic acid are of

significant interest as potential modulators of these pathways, where the bulky cyclohexyl

group could enhance potency, selectivity, or pharmacokinetic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b117973?utm_src=pdf-body-img
https://www.benchchem.com/product/b117973?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/4-trans-4-propylcyclohexyl-phenylboronic-acid-146862-02-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. parchem.com [parchem.com]

3. calpaclab.com [calpaclab.com]

4. 4-(trans-4-Propylcyclohexyl)phenylboronic Acid - AbacipharmTech-Global Chemical
supplier [abacipharma.com]

5. labproinc.com [labproinc.com]

6. nbinno.com [nbinno.com]

7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

8. CN103570753A - Preparation method of arylboronic acid compound - Google Patents
[patents.google.com]

9. tcichemicals.com [tcichemicals.com]

10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks
involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [molecular structure and weight of [4-(4-
propylcyclohexyl)phenyl]boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117973#molecular-structure-and-weight-of-4-4-
propylcyclohexyl-phenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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